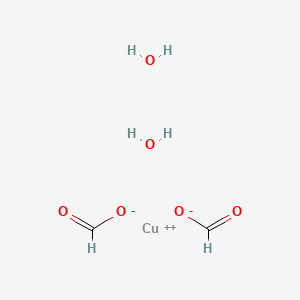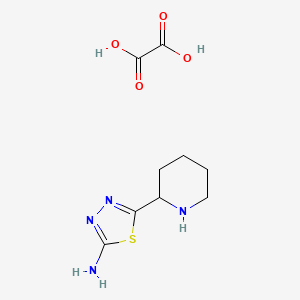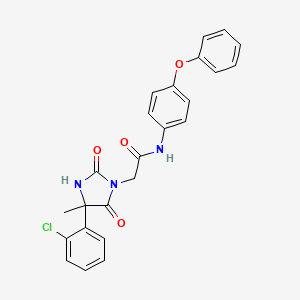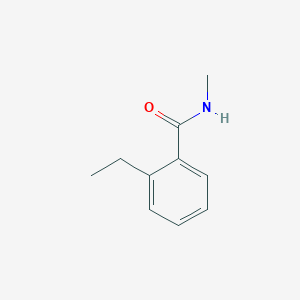
2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene is a chemical compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitro group, a methyl group, and a methylcyclopropoxy group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene typically involves the nitration of 2-Methyl-4-(1-methylcyclopropoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-Methyl-4-(1-methylcyclopropoxy)aniline.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
科学研究应用
2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The methylcyclopropoxy group may contribute to the compound’s binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-(1-methylcyclopropoxy)aniline
- 2-Methyl-4-(1-methylcyclopropoxy)phenol
- 2-Methyl-4-(1-methylcyclopropoxy)benzoic acid
Uniqueness
2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene is unique due to the presence of both a nitro group and a methylcyclopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-methyl-4-(1-methylcyclopropyl)oxy-1-nitrobenzene |
InChI |
InChI=1S/C11H13NO3/c1-8-7-9(15-11(2)5-6-11)3-4-10(8)12(13)14/h3-4,7H,5-6H2,1-2H3 |
InChI 键 |
VXSYEYPPODZALC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC2(CC2)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile](/img/structure/B13113103.png)
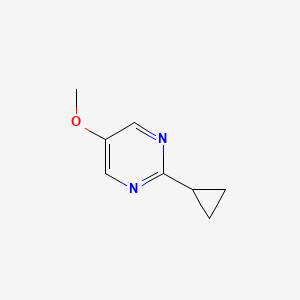

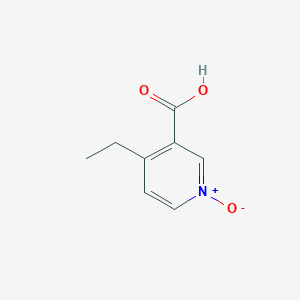
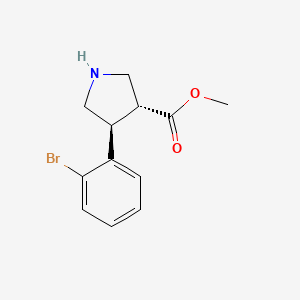
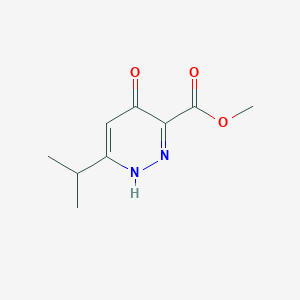


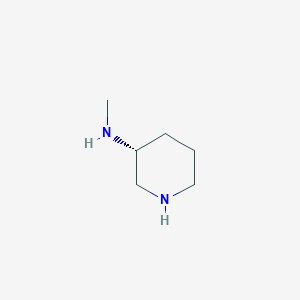
![7-(Difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13113168.png)
